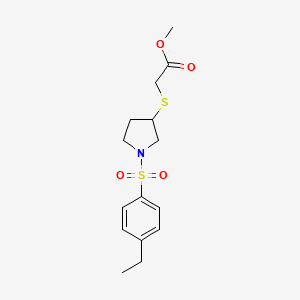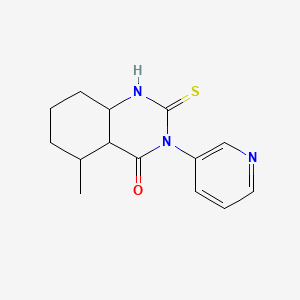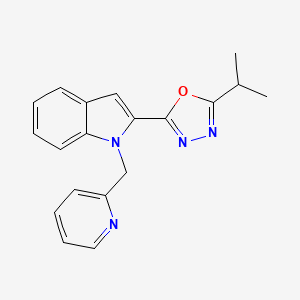![molecular formula C23H25N7O2 B2959619 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1171645-88-7](/img/structure/B2959619.png)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide” is a compound that contains a pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid . Pyrimidines and their derivatives have been described with a wide range of biological potential .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of thiophene derivatives with isocyanates has also been used to synthesize pyrimidines .Molecular Structure Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . It forms a large group of heterocyclic compounds when fused with other analogues .Chemical Reactions Analysis
Pyrimidine derivatives are known for their diverse pharmacological properties. They have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Biological Evaluation : A novel series of pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, highlighting the structural-activity relationship within these compounds (Rahmouni et al., 2016).
- Novel Isoxazolines and Isoxazoles Derivatives : Another study presented the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, exploring new avenues for chemical modifications and potential biological activities (Rahmouni et al., 2014).
Biological and Pharmacological Activities
- Antitubercular Studies : In vitro and in silico antitubercular studies of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts demonstrated potent activity against Mycobacterium tuberculosis, suggesting the therapeutic potential of such compounds in treating tuberculosis (Vavaiya et al., 2022).
- Cytotoxicity and Anticancer Potential : Several studies have synthesized and evaluated the cytotoxic activity of pyrazolo[1,5-a]pyrimidine derivatives and related Schiff bases, indicating significant activity against various cancer cell lines and providing insights into their potential as anticancer agents (Hassan et al., 2015).
Synthesis of PET Agents for Neuroinflammation Imaging
- A specific study focused on the synthesis of a PET agent for imaging the IRAK4 enzyme in neuroinflammation, showcasing the compound's relevance in neuroscientific research and potential applications in diagnosing and studying neuroinflammatory conditions (Wang et al., 2018).
Mechanism of Action
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Pyrimidine derivatives have shown potential as antimicrobial, antiviral, antitumor, and antifibrotic compounds , which suggests that they could be valuable for medical applications.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOJKOXFCBXTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Oxa-1-azaspiro[4.5]decane](/img/structure/B2959536.png)
![1'-Methyl-4'-(3-nitrophenyl)-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2959537.png)
![5-(pyridin-3-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2959539.png)
![N-(2-cyanophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2959540.png)
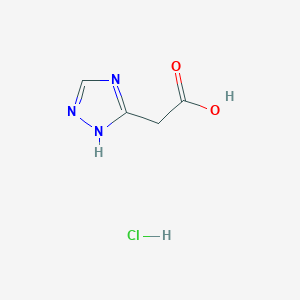

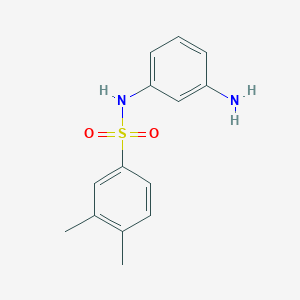
![N-(3,5-dimethylphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2959547.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
